Cas no 2137971-91-4 (Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate)

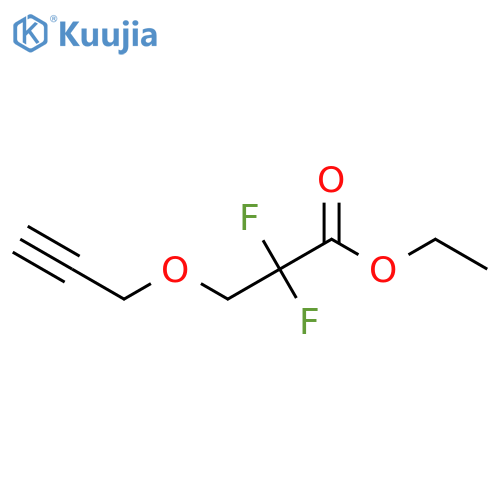

2137971-91-4 structure

商品名:Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate

- 2137971-91-4

- EN300-788388

- Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate

-

- インチ: 1S/C8H10F2O3/c1-3-5-12-6-8(9,10)7(11)13-4-2/h1H,4-6H2,2H3

- InChIKey: CPXYXEKBAFDAJV-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)OCC)(COCC#C)F

計算された属性

- せいみつぶんしりょう: 192.05980050g/mol

- どういたいしつりょう: 192.05980050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-788388-10.0g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 10.0g |

$3622.0 | 2025-02-22 | |

| Enamine | EN300-788388-0.5g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 0.5g |

$809.0 | 2025-02-22 | |

| Enamine | EN300-788388-0.05g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 0.05g |

$707.0 | 2025-02-22 | |

| Enamine | EN300-788388-1.0g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 1.0g |

$842.0 | 2025-02-22 | |

| Enamine | EN300-788388-0.1g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 0.1g |

$741.0 | 2025-02-22 | |

| Enamine | EN300-788388-0.25g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 0.25g |

$774.0 | 2025-02-22 | |

| Enamine | EN300-788388-2.5g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 2.5g |

$1650.0 | 2025-02-22 | |

| Enamine | EN300-788388-5.0g |

ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate |

2137971-91-4 | 95.0% | 5.0g |

$2443.0 | 2025-02-22 |

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2137971-91-4 (Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬